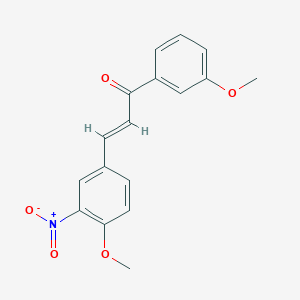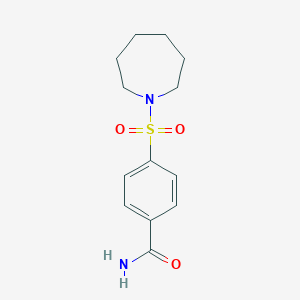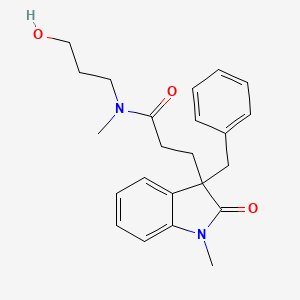
3-(4-methoxy-3-nitrophenyl)-1-(3-methoxyphenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxy-3-nitrophenyl)-1-(3-methoxyphenyl)-2-propen-1-one, also known as MNMP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. MNMP is a yellow crystalline solid that is soluble in organic solvents such as ethanol and acetone.
Applications De Recherche Scientifique
3-(4-methoxy-3-nitrophenyl)-1-(3-methoxyphenyl)-2-propen-1-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. This compound has been found to exhibit antioxidant, anti-inflammatory, and antimicrobial properties, making it a potential candidate for the development of new drugs. This compound has also been used as a building block in the synthesis of various organic compounds, including fluorescent dyes and liquid crystals. In addition, this compound has been used as a reagent in analytical chemistry for the detection of various analytes.
Mécanisme D'action
The mechanism of action of 3-(4-methoxy-3-nitrophenyl)-1-(3-methoxyphenyl)-2-propen-1-one is not well understood. However, it has been suggested that this compound may exert its pharmacological effects by inhibiting the production of reactive oxygen species (ROS) and inflammatory cytokines. This compound has also been found to modulate the activity of various enzymes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the production of ROS and inflammatory cytokines in vitro and in vivo. This compound has also been found to modulate the activity of various enzymes involved in oxidative stress and inflammation. In addition, this compound has been found to exhibit antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-methoxy-3-nitrophenyl)-1-(3-methoxyphenyl)-2-propen-1-one has several advantages as a reagent in lab experiments. This compound is readily available and relatively inexpensive. This compound is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, this compound has some limitations as a reagent in lab experiments. This compound is highly reactive and can undergo various side reactions, leading to the formation of unwanted byproducts. This compound is also toxic and should be handled with care.
Orientations Futures
There are several future directions for the research on 3-(4-methoxy-3-nitrophenyl)-1-(3-methoxyphenyl)-2-propen-1-one. One potential direction is the development of new drugs based on the pharmacological properties of this compound. Another potential direction is the synthesis of new organic compounds using this compound as a building block. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound can be synthesized using a variety of methods and has been found to exhibit various pharmacological properties. This compound has several advantages as a reagent in lab experiments, but also has some limitations. There are several future directions for the research on this compound, including the development of new drugs and the synthesis of new organic compounds.
Méthodes De Synthèse
3-(4-methoxy-3-nitrophenyl)-1-(3-methoxyphenyl)-2-propen-1-one can be synthesized using a variety of methods, including the Knoevenagel condensation reaction and the Claisen-Schmidt condensation reaction. The Knoevenagel condensation reaction involves the reaction of 4-methoxy-3-nitrobenzaldehyde with 3-methoxyacetophenone in the presence of a base such as piperidine to yield this compound. The Claisen-Schmidt condensation reaction involves the reaction of 4-methoxy-3-nitrobenzaldehyde with 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to yield this compound.
Propriétés
IUPAC Name |
(E)-3-(4-methoxy-3-nitrophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-22-14-5-3-4-13(11-14)16(19)8-6-12-7-9-17(23-2)15(10-12)18(20)21/h3-11H,1-2H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCVUBSHFWXVCH-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=CC=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino]-1-piperidinyl}-2-oxoacetamide](/img/structure/B5328908.png)
![4-[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-4-oxobutanamide](/img/structure/B5328914.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5328918.png)
![2-{4-[(2-methoxyethyl)(methyl)amino]-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}nicotinonitrile](/img/structure/B5328923.png)
![6-methyl-5-{2-oxo-2-[2-(3-phenylpropyl)-4-morpholinyl]ethyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5328938.png)
![5-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B5328946.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5328955.png)

![2-(4-chloro-2-fluorophenyl)-N-[4-(4-pyridinylmethyl)phenyl]acetamide](/img/structure/B5328965.png)
![4-(3-fluoro-4-methoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5328977.png)

![methyl 4-({[(3-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5328990.png)
![7-[(2S)-2-amino-3,3-dimethylbutanoyl]-N,N-dimethyl-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5329005.png)
